2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO2S and a molecular weight of 340.24 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylaniline with benzenesulfonyl chloride to form N-(2,4-dimethylphenyl)benzenesulfonamide. This intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide can be compared with similar compounds such as:
2-bromo-N-(3,4-dimethylphenyl)benzenesulfonamide: Similar structure but with different substitution pattern on the phenyl ring.
N-(2,4-dimethylphenyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.
2-bromo-N-phenylbenzenesulfonamide: Lacks the methyl groups, which can influence its chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and sulfonamide groups, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYQKWDPGMMLKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429121 |
Source
|
Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-29-7 |
Source
|
Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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